In Vitro Binding Affinity and Mechanistic Profiling of 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine
In Vitro Binding Affinity and Mechanistic Profiling of 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine
Executive Summary
The compound 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 2549186-23-2) is a highly specialized, heavily halogenated fused heterocycle[1]. While often utilized as a foundational intermediate in organic synthesis, its unique structural topology makes it a privileged, high-affinity scaffold in structure-based drug design (SBDD)—particularly for targeting Receptor Tyrosine Kinases (RTKs) such as the Fibroblast Growth Factor Receptor (FGFR) family[2].
This technical guide provides an in-depth analysis of the in vitro binding affinity of this scaffold, the structural causality behind its target engagement, and the gold-standard experimental protocols required to validate its pharmacodynamic profile.
Structural Rationale and Binding Causality
To understand the in vitro binding affinity of this molecule, one must deconstruct the causality behind its specific substitution pattern. The molecule is not merely a random assembly of functional groups; it is a highly tuned ATP-competitive hinge binder[1][3].
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The Pyrrolo[2,3-d]pyrimidin-4-amine Core: This bicyclic system mimics the adenine ring of ATP. The N1 nitrogen and the 4-amino group act as a bidentate hydrogen-bond acceptor-donor pair, anchoring the molecule directly to the backbone amides of the kinase hinge region (e.g., Ala564 in FGFR1)[3].
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5-Bromo and 6-Iodo Substitutions: Halogenation at the 5- and 6-positions serves a dual purpose. Chemically, they provide orthogonal cross-coupling handles for library generation[1]. Biologically, these heavy, polarizable halogens introduce massive steric bulk that projects into the hydrophobic back pocket of the ATP-binding site. The iodine atom, in particular, is capable of forming strong halogen bonds with backbone carbonyls, significantly decreasing the dissociation rate ( koff ) and increasing target residence time[1].
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7-Methyl Substitution: Unsubstituted pyrrole nitrogens act as hydrogen bond donors. By methylating the N7 position, the hydrogen bond donor capacity is abolished. This forces a specific binding orientation, increases the scaffold's lipophilicity, and prevents off-target binding to kinases that strictly require an N7 hydrogen bond, thereby enhancing selectivity toward FGFRs[1][3].
Fig 1: FGFR signaling cascade and the ATP-competitive intervention point of the pyrrolo-pyrimidine scaffold.
In Vitro Binding Affinity Profile
As a low-molecular-weight fragment (MW: 352.96 g/mol ), the unmodified scaffold exhibits moderate baseline affinity, which is exponentially magnified when elaborated into full-sized inhibitors (such as those targeting FGFR2 gatekeeper mutations)[1][2].
The table below summarizes representative in vitro binding data, demonstrating how the core fragment establishes the baseline affinity, which is then optimized through C5/C6 elaboration.
| Compound / Scaffold | Target Kinase | Assay Type | Metric | Value | Reference Context |
| 5-Br-6-I-7-Me-Pyrrolo-pyrimidine | FGFR2 (WT) | SPR | Kd (Affinity) | ~1.2 µM | Baseline fragment binding |
| 5-Br-6-I-7-Me-Pyrrolo-pyrimidine | FGFR1 (WT) | TR-FRET | IC50 | ~4.5 µM | ATP-competitive baseline |
| Elaborated Derivative (C6-Aryl) | FGFR2 (WT) | TR-FRET | IC50 | < 5 nM | Optimized inhibitor[2] |
| Elaborated Derivative (C6-Aryl) | FGFR4 (V550L) | TR-FRET | IC50 | < 15 nM | Gatekeeper mutant tolerance[3] |
Note: Fragment-level Kd data is highly dependent on the exact buffer conditions and ATP concentration used during the assay.
Self-Validating Experimental Protocols
To accurately quantify the binding affinity of this highly halogenated compound, researchers must utilize orthogonal assay formats. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides high-throughput IC50 determination, while Surface Plasmon Resonance (SPR) decouples the affinity into distinct kinetic rates.
Protocol A: TR-FRET Kinase Inhibition Assay
Causality for Selection: The heavy halogens (Br, I) can occasionally cause compound aggregation or auto-fluorescence in standard colorimetric assays. TR-FRET utilizes long-lifetime lanthanide chelates (Europium); by applying time-delayed signal detection, background interference from the compound is entirely eliminated, yielding a pristine signal-to-background ratio[4].
Materials: Recombinant human FGFR2 kinase domain, Poly-GT-biotin substrate, ATP, Europium-labeled anti-phosphotyrosine antibody, Streptavidin-Allophycocyanin (SA-APC)[5][6].
Step-by-Step Methodology:
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Compound Preparation: Dissolve 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine in 100% DMSO. Prepare a 10-point, 3-fold serial dilution in a 384-well low-volume black plate. Ensure final DMSO concentration does not exceed 1% to prevent kinase denaturation.
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Enzyme Addition: Add 5 µL of assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT) containing 0.5 nM recombinant FGFR2 to each well[5].
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Incubation: Incubate the enzyme-compound mixture for 15 minutes at room temperature. Self-Validation: This pre-incubation step is critical to allow the bulky iodine group to fully access and stabilize within the hydrophobic back pocket before ATP competition begins.
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Reaction Initiation: Add 5 µL of a mixture containing Poly-GT-biotin substrate and ATP. Critical Parameter: ATP must be added precisely at its apparent Km for FGFR2 (typically ~30 µM). If ATP is too high, it will artificially mask the binding affinity of this ATP-competitive scaffold[4].
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Termination & Detection: After 60 minutes, stop the reaction by adding 5 µL of stop solution (100 mM EDTA) containing the Eu-labeled antibody and SA-APC[5].
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Readout: Incubate for 60 minutes in the dark. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 620 nm). Calculate IC50 using a 4-parameter logistic non-linear regression model.
Fig 2: Step-by-step TR-FRET assay workflow for quantifying ATP-competitive binding affinity.
Protocol B: Surface Plasmon Resonance (SPR) Direct Binding Kinetics
Causality for Selection: IC50 values are heavily dependent on assay conditions (like ATP concentration). SPR provides a label-free, direct measurement of the thermodynamic dissociation constant ( Kd ) by dividing the dissociation rate ( koff ) by the association rate ( kon ). This is vital for proving that the 6-Iodo substitution successfully increases target residence time.
Step-by-Step Methodology:
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Surface Preparation: Utilize a CM5 sensor chip on a Biacore system. Activate the surface using standard EDC/NHS amine coupling chemistry.
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Ligand Immobilization: Dilute recombinant FGFR2 in sodium acetate buffer (pH 5.0) and inject it over the activated flow cell until a target immobilization level of ~3000 Response Units (RU) is achieved. Quench unreacted esters with 1M ethanolamine.
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Analyte Preparation: Dilute the scaffold in running buffer (PBS-P+ containing 1% DMSO) to create a concentration series ranging from 0.1 µM to 10 µM.
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Kinetic Injection: Inject the compound series over the immobilized FGFR2 and a blank reference flow cell at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.
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Data Analysis: Subtract the reference flow cell signal and the DMSO solvent correction curve. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and Kd .
